molecular formula C16H14ClFN2O4S B2804963 3-chloro-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-4-fluorobenzene-1-sulfonamide CAS No. 2415562-46-6

3-chloro-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-4-fluorobenzene-1-sulfonamide

Cat. No.: B2804963
CAS No.: 2415562-46-6
M. Wt: 384.81
InChI Key: PVCCIOMOVDUVJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-4-fluorobenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated benzene ring, a fluorinated sulfonamide group, and a furan ring substituted with an oxazole moiety. The presence of these functional groups makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-4-fluorobenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxazole Moiety: The oxazole ring can be introduced via a cyclization reaction involving a suitable precursor, such as an amino alcohol or a nitrile.

    Chlorination and Fluorination: The benzene ring is chlorinated and fluorinated using reagents like thionyl chloride and fluorinating agents, respectively.

    Sulfonamide Formation: The sulfonamide group is introduced through a reaction with sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated and fluorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-chloro-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-4-fluorobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-chloro-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-N,N-dimethylaniline: A simpler compound with a chlorinated benzene ring and dimethylamine group.

    Indole Derivatives: Compounds with an indole nucleus that exhibit diverse biological activities.

    Oxazole Derivatives: Compounds containing an oxazole ring, known for their biological and chemical properties.

Uniqueness

3-chloro-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-4-fluorobenzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-chloro-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O4S/c1-9-16(10(2)24-20-9)15-6-3-11(23-15)8-19-25(21,22)12-4-5-14(18)13(17)7-12/h3-7,19H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCCIOMOVDUVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=C(O2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.